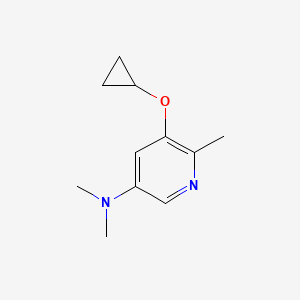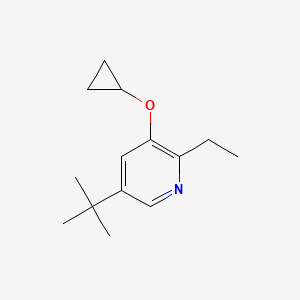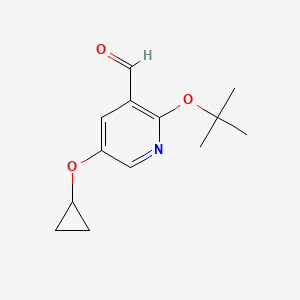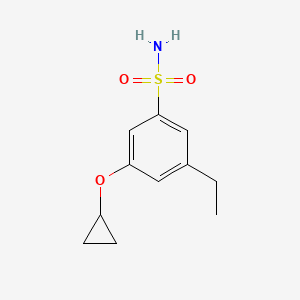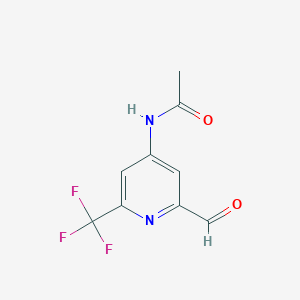![molecular formula C8H5F3N2O4 B14841310 [6-Nitro-4-(trifluoromethyl)pyridin-2-YL]acetic acid](/img/structure/B14841310.png)
[6-Nitro-4-(trifluoromethyl)pyridin-2-YL]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[6-Nitro-4-(trifluoromethyl)pyridin-2-YL]acetic acid is a chemical compound characterized by the presence of a nitro group, a trifluoromethyl group, and a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method involves the nitration of 4-(trifluoromethyl)pyridine, followed by the reaction with acetic acid derivatives under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and subsequent reactions using specialized equipment to ensure safety and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance yield and purity.
Types of Reactions:
Oxidation: The nitro group can undergo reduction to form amino derivatives.
Reduction: The trifluoromethyl group can participate in various reduction reactions.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products:
Reduction of the nitro group: Amino derivatives.
Substitution reactions: Various substituted pyridine derivatives.
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Acts as a precursor for the synthesis of various heterocyclic compounds.
Biology:
- Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine:
- Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry:
Wirkmechanismus
The mechanism of action of [6-Nitro-4-(trifluoromethyl)pyridin-2-YL]acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can participate in redox reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
[5-(Trifluoromethyl)pyridin-2-yl]thioacetic acid: Similar structure but with a thioacetic acid moiety.
[6-Trifluoromethyl-pyridin-2-yl]-acetic acid: Lacks the nitro group.
Uniqueness:
- The presence of both nitro and trifluoromethyl groups on the pyridine ring makes [6-Nitro-4-(trifluoromethyl)pyridin-2-YL]acetic acid unique in terms of its reactivity and potential applications. The combination of these functional groups can lead to enhanced biological activity and stability compared to similar compounds .
Eigenschaften
Molekularformel |
C8H5F3N2O4 |
|---|---|
Molekulargewicht |
250.13 g/mol |
IUPAC-Name |
2-[6-nitro-4-(trifluoromethyl)pyridin-2-yl]acetic acid |
InChI |
InChI=1S/C8H5F3N2O4/c9-8(10,11)4-1-5(3-7(14)15)12-6(2-4)13(16)17/h1-2H,3H2,(H,14,15) |
InChI-Schlüssel |
KXQRYRMBSXHJFW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(N=C1CC(=O)O)[N+](=O)[O-])C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







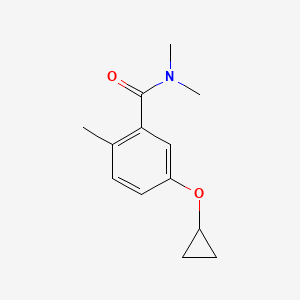
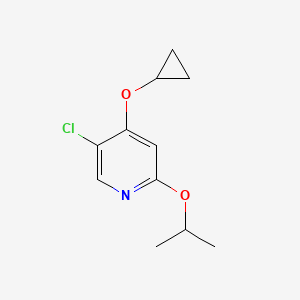
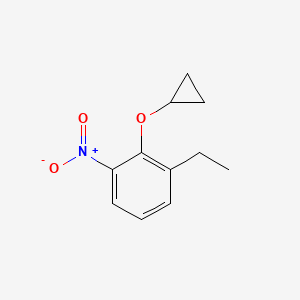
![2-(3-Fluorophenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B14841264.png)
